4-[(Z)-1,2-diphenylbut-1-enyl]phenol
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Overview
Description
4-(1,2-Diphenyl-but-1-enyl)-phenol is a chemical compound known for its unique structure and properties It is characterized by a phenol group attached to a butenyl chain, which is further substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Diphenyl-but-1-enyl)-phenol typically involves the reaction of phenol with 1,2-diphenyl-1-butene under specific conditions. One common method includes the use of a strong base, such as sodium hydride, to deprotonate the phenol, followed by the addition of 1,2-diphenyl-1-butene. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Diphenyl-but-1-enyl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The double bond in the butenyl chain can be reduced to form the corresponding alkane.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Saturated hydrocarbons.
Substitution: Nitro- and halogen-substituted phenols.
Scientific Research Applications
4-(1,2-Diphenyl-but-1-enyl)-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a selective estrogen receptor modulator (SERM).
Medicine: Explored for its potential therapeutic effects in treating conditions like osteoporosis and breast cancer.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(1,2-Diphenyl-but-1-enyl)-phenol involves its interaction with specific molecular targets. As a selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity. This interaction can lead to the activation or inhibition of various signaling pathways, depending on the tissue type. The compound’s structure allows it to selectively target bone tissue, making it a potential candidate for osteoporosis treatment .
Comparison with Similar Compounds
Similar Compounds
Ospemifene: A selective estrogen receptor modulator with a similar structure, used for treating dyspareunia.
Toremifene: Another SERM, used in the treatment of breast cancer.
Uniqueness
4-(1,2-Diphenyl-but-1-enyl)-phenol is unique due to its specific substitution pattern and the presence of a phenol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(Z)-1,2-diphenylbut-1-enyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16,23H,2H2,1H3/b22-21- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVFSITVRZYTHO-DQRAZIAOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)O)/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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